

Molecular weight and formula of ammonium sebacate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ammonium sebacate*

Cat. No.: *B095377*

[Get Quote](#)

An In-Depth Technical Guide to **Ammonium Sebacate** for Scientific Professionals

Abstract

Ammonium sebacate (CAS No: 19402-63-2) is the diammonium salt of sebacic acid, a 10-carbon dicarboxylic acid. While recognized for its significant role as a high-purity electrolyte component in the manufacturing of capacitors, its utility extends into various domains of material science and chemical synthesis, including applications as a corrosion inhibitor, lubricant additive, and polymer plasticizer.^{[1][2]} For researchers and drug development professionals, **ammonium sebacate** presents potential as a buffering agent, a chemical intermediate, and a unique counter-ion in formulation studies.^{[1][3]} This guide provides a comprehensive overview of its fundamental properties, synthesis pathways, established applications, and detailed analytical protocols for its quantification, offering a critical resource for its evaluation and implementation in advanced research and development settings.

Fundamental Chemical Identity

The correct identification and characterization of a chemical substance are paramount for its effective application. **Ammonium sebacate** is structurally straightforward, yet its representation in literature and databases can vary.

Chemical Formula and Structure

Ammonium sebacate is the product of the neutralization of sebacic acid (a dicarboxylic acid) with two equivalents of ammonia. This results in two common, yet chemically identical, molecular formulas:

- Condensed Formula: C₁₀H₂₄N₂O₄ [1][4]
- Formula with Adduct: C₁₀H₁₈O₄·2H₃N [2][3]

A more descriptive formula, H₄NOOC(CH₂)₈COONH₄, explicitly illustrates the salt structure, showing an ammonium cation (NH₄⁺) associated with each of the carboxylate groups of the sebacate anion. [5]

Structure:

The molecule consists of a central eight-carbon aliphatic chain -(CH₂)₈- flanked by two carboxylate groups (-COO⁻). Each of these anionic groups is ionically bonded to an ammonium cation (NH₄⁺).

Molecular Weight

The molecular weight of **ammonium sebacate** is consistently reported as:

236.31 g/mol [2][3][4][5]

Data Summary Table

For ease of reference, the core identifying information for **ammonium sebacate** is summarized below.

Property	Value	Source(s)
Chemical Name	Ammonium sebacate	[2]
Synonyms	Diammonium sebacate, Ammonium decanedioate	[2]
CAS Number	19402-63-2	[4] [5]
Molecular Formula	<chem>C10H24N2O4</chem>	[1] [4]
Molecular Weight	236.31 g/mol	[3] [4] [5]

Physicochemical Properties

The physical and chemical behaviors of **ammonium sebacate** dictate its handling, storage, and application suitability.

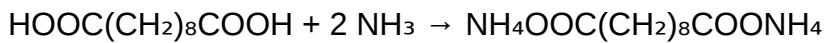
Appearance, Odor, and Stability

Ammonium sebacate is a white crystalline powder or solid.[\[5\]](#) It is noted to have a weak ammonia odor, which is expected from an ammonium salt, particularly if there is any slight dissociation.[\[5\]](#) The compound is considered stable under normal storage conditions.[\[5\]](#) For laboratory use, it is recommended to store it at room temperature in an inert atmosphere.[\[2\]](#)

Solubility and pH

It is soluble in water, ethanol, and acetone.[\[3\]](#) This solubility in both aqueous and common organic solvents provides versatility in formulation and reaction chemistry. When dissolved in water, it behaves as an electrolyte, dissociating into sebacate and ammonium ions.[\[3\]](#) A 5% aqueous solution of **ammonium sebacate** typically exhibits a pH in the range of 6.5 to 7.5, making it a near-neutral salt.[\[5\]](#)

Physicochemical Data Table


Property	Value	Source(s)
Appearance	White crystalline powder	[5]
Odor	Weak ammonia	[5]
Solubility	Water, Ethanol, Acetone	[3]
pH (5% aq. solution)	6.5 - 7.5	[5]
Chemical Stability	Stable under normal conditions	[5]

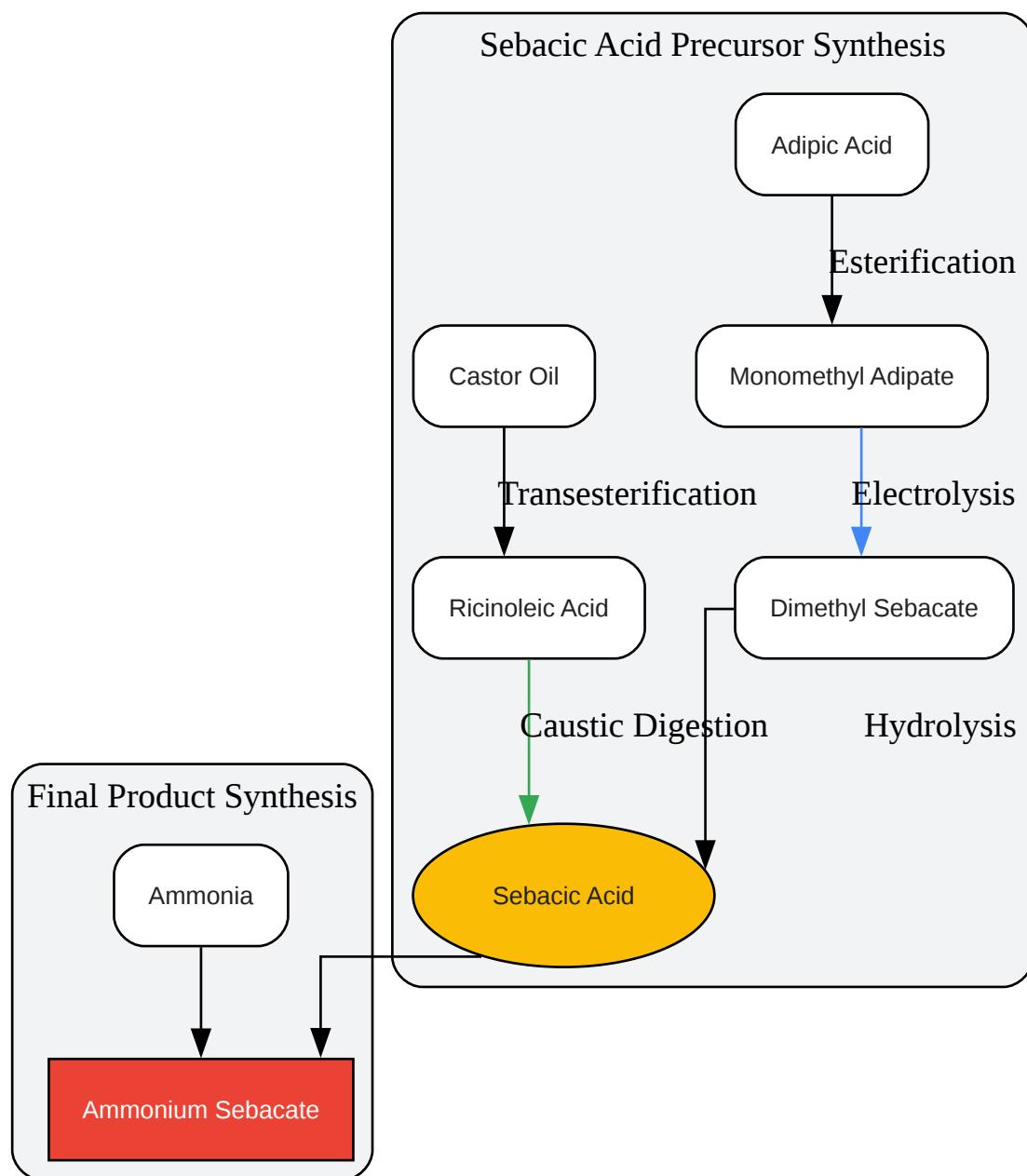
Synthesis and Manufacturing Insights

Understanding the synthesis of **ammonium sebacate** provides context on its purity, potential impurities, and environmental footprint. The process is a straightforward acid-base neutralization, but the production of its precursor, sebacic acid, is more complex.

Core Synthesis Reaction

Ammonium sebacate is synthesized via the reaction of sebacic acid with ammonia.[2]

This reaction is typically carried out in an aqueous or alcoholic medium, followed by crystallization to isolate the final product. The purity of the final product is highly dependent on the purity of the sebacic acid and ammonia starting materials.


Sebacic Acid Precursor Manufacturing

The choice of manufacturing route for sebacic acid has significant implications.

- **Castor Oil Route (Green Chemistry):** The most common and environmentally friendly method involves the caustic digestion of ricinoleic acid, which is derived from castor oil.[6] Castor oil is heated with a strong alkali like caustic soda, which cleaves the ricinoleic acid molecule to yield sebacic acid and capryl alcohol.[6] This bio-based route is a key example of green chemistry.

- Adipic Acid Route (Synthetic): An alternative synthetic route starts with adipic acid.[6] This process involves the electro-oxidation of monomethyl adipate to form dimethyl sebacate, which is then hydrolyzed to yield high-purity sebacic acid.[6]

The diagram below illustrates the general manufacturing workflow.

[Click to download full resolution via product page](#)

General synthesis workflow for **ammonium sebacate** from its primary precursors.

Applications in Research and Industry

Ammonium sebacate is a specialty chemical with targeted applications driven by its unique properties.

Core Application in Electronics

The primary industrial use of high-purity, or "capacitor grade," **ammonium sebacate** is as a key component in electrolyte formulations for capacitors.[\[1\]](#)[\[5\]](#) Its role is to provide conductivity and ensure the long-term stability and performance of the electronic device.[\[1\]](#)

Material Science and Industrial Uses

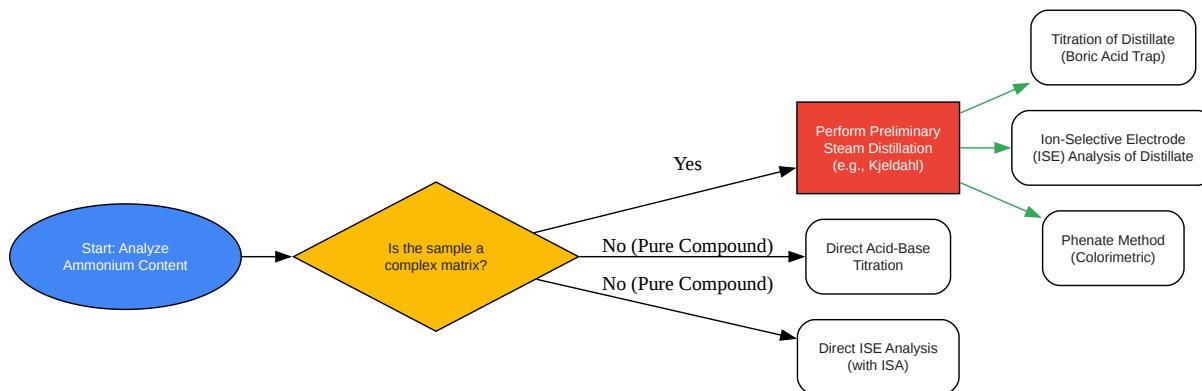
- Corrosion Inhibitor: It is an effective corrosion inhibitor, forming a protective layer on metal surfaces to prevent rust and degradation, particularly in cooling water systems.[\[2\]](#)[\[7\]](#)
- Lubricant Additive: In lubricants, it functions as an additive to reduce friction and wear, enhancing the efficiency and lifespan of machinery.[\[2\]](#)
- Plasticizer: **Ammonium sebacate** can be used in the production of plastics and resins to improve flexibility and durability.[\[2\]](#)

Relevance in Pharmaceutical and Drug Development

While not a primary pharmaceutical excipient, its properties suggest potential utility for formulation scientists:

- Buffering Agent: With a pKa that results in a near-neutral pH in solution, it has been noted for potential use as a buffering agent in pharmaceutical formulations to maintain the stability of active pharmaceutical ingredients (APIs).[\[3\]](#) This function is analogous to more common buffers like ammonium acetate.[\[8\]](#)
- Counter-ion for Drug Salts: Dicarboxylic acids are often used to form salts of basic APIs to modify solubility, stability, or release profiles. The sebacate anion provides a lipophilic, divalent counter-ion that could be explored in drug salt screening studies.
- Broader Context of Ammonium Compounds: Quaternary ammonium compounds (QACs) as a class are known for a wide range of biological activities, including antimicrobial, antifungal,

and antiviral properties.[9] While **ammonium sebacate** itself is not a QAC in the traditional sense (it is a simple salt), its ammonium functional groups place it within the broader family of nitrogen-containing compounds relevant to biological systems. Its role could also be considered in the context of ammonia-scavenging drugs, which are used to modulate nitrogen metabolism in certain liver diseases.[10]


Analytical Protocols for Quality Control and Research

Accurate quantification of **ammonium sebacate** is essential for quality control and for determining its concentration in experimental formulations. The primary analytical challenge is the precise measurement of the ammonium content.

Rationale for Method Selection

The choice of analytical method depends on the sample matrix. For pure **ammonium sebacate**, direct methods like titration or ion-selective electrode (ISE) analysis are sufficient. For complex matrices (e.g., a formulated product), a preliminary distillation step is often required to separate the ammonia from interfering substances.[11]

The diagram below provides a decision-making workflow for selecting an appropriate analytical method.

[Click to download full resolution via product page](#)

Decision workflow for selecting an analytical method for ammonium quantification.

Protocol 1: Quantification of Ammonium by Titration (Post-Distillation)

This method is a robust and widely accepted standard for determining ammonia/ammonium content.[\[12\]](#)

Principle: Ammonia is liberated from the sample by distillation under alkaline conditions. The liberated ammonia gas is trapped in a boric acid solution, forming ammonium borate. This solution is then titrated with a standardized strong acid.

Methodology:

- **Sample Preparation:** Accurately weigh a quantity of **ammonium sebacate** (e.g., 0.5 g) and dissolve it in deionized water in a 100 mL volumetric flask.
- **Distillation Setup:** Transfer a known aliquot (e.g., 10 mL) of the sample solution into a Kjeldahl distillation apparatus. Add 100 mL of deionized water.

- Liberation of Ammonia: Add 20 mL of 40% (w/v) NaOH solution to the distillation flask to make the solution strongly alkaline. Immediately connect the flask to the distillation apparatus.
- Trapping: Place a receiving flask containing 50 mL of 2% boric acid solution with a mixed indicator (e.g., bromocresol green and methyl red) under the condenser outlet. Ensure the condenser tip is submerged in the boric acid.
- Distillation: Heat the distillation flask and collect approximately 150 mL of distillate. The boric acid solution will change color as it traps the ammonia.
- Titration: Titrate the distillate with a standardized solution of 0.1 M hydrochloric acid (HCl) or sulfuric acid (H_2SO_4) until the indicator endpoint is reached (a sharp color change from green to pink/gray).
- Calculation: Calculate the percentage of nitrogen or ammonium in the original sample based on the volume and concentration of the titrant used.

Protocol 2: Analysis by Ion-Selective Electrode (ISE)

This method offers a faster alternative to titration for routine analysis, especially when a distillation step is not required.[\[11\]](#)

Principle: An ammonia-selective electrode measures the potential difference across a gas-permeable membrane that separates the sample from an internal electrode. This potential is proportional to the concentration of ammonia in the sample.

Methodology:

- Calibration: Prepare a series of ammonium standards (e.g., 1, 10, 100, 1000 ppm NH_4^+) from a certified stock solution.
- Sample Preparation: Accurately weigh a quantity of **ammonium sebacate** and dissolve it in deionized water to a known volume to achieve a concentration within the calibrated range.
- pH Adjustment: To a fixed volume of each standard and sample (e.g., 50 mL), add 1 mL of an ionic strength adjuster (ISA) solution containing NaOH. This raises the pH above 11,

converting all ammonium ions (NH_4^+) to ammonia gas (NH_3) for detection.

- **Measurement:** Place the calibrated ammonia ISE into the first standard solution. Wait for the reading to stabilize and record the millivolt (mV) value. Rinse and blot the electrode dry between measurements.
- **Calibration Curve:** Plot the mV readings of the standards against the logarithm of their concentrations to generate a calibration curve.
- **Sample Analysis:** Measure the mV reading of the prepared sample solution and use the calibration curve to determine its ammonia concentration.
- **Calculation:** Convert the measured ammonia concentration back to the content of **ammonium sebacate** in the original solid sample.

Conclusion

Ammonium sebacate is a versatile dicarboxylic acid salt whose utility is defined by its high purity and unique physicochemical properties. While its primary application lies in the demanding field of electronics, its characteristics as a corrosion inhibitor, lubricant, and potential buffering agent make it a compound of interest for material scientists, chemists, and pharmaceutical formulation professionals. A thorough understanding of its synthesis, properties, and the appropriate analytical methodologies is crucial for leveraging its full potential in both industrial and research-oriented applications.

References

- **AMMONIUM SEBACATE.** Yoneyama Chemical Industry Co., Ltd.. [\[Link\]](#)
- **Ammonium sebacate**, min 99%, 100 grams. CP Lab Safety. [\[Link\]](#)
- Understanding **Ammonium Sebacate**: From Formula to Application. Ningbo Inno Pharmchem Co., Ltd.. [\[Link\]](#)
- Cas 19402-63-2, Ammonium sebac
- Ammonium sebac
- The Benefits of Ammonium Acetate in Pharmaceutical Applic
- An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. PubMed Central. [\[Link\]](#)
- Approved Analysis Methods for Ammonia. Cole-Parmer. [\[Link\]](#)

- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [\[Link\]](#)
- Ammonia. SEAL Analytical. [\[Link\]](#)
- ANALYTICAL METHODS.
- Ammonium Content Determination by Different Analytical Methods in the Manure with Different Additives and Its Change During Storage. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Cas 19402-63-2,Ammonium sebacate | lookchem [lookchem.com]
- 3. Ammonium sebacate | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. AMMONIUM SEBACATE | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]
- 6. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 7. Ammonium sebacate [myskinrecipes.com]
- 8. vinipul.com [vinipul.com]
- 9. mdpi.com [mdpi.com]
- 10. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coleparmer.com [coleparmer.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Molecular weight and formula of ammonium sebacate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095377#molecular-weight-and-formula-of-ammonium-sebacate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com